N-(2-Hydroxypropyl)morpholine
Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives, including those related to N-(2-Hydroxypropyl)morpholine, often involves the reaction of amino alcohols with various reagents to introduce specific functional groups. For example, an efficient, stereoselective synthesis of trans-2,5-disubstituted morpholine derivatives has been reported, initiated by the reaction of enantiopure epoxides with amino alcohols, addressing regioselective hydroxyl activation and ring closure for alkyl substituents of different steric demands (Lanman & Myers, 2004).
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be complex and varied. For example, the structure of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexes with metals such as platinum and ruthenium have been characterized, revealing insights into the orientation of donor atoms and the geometry of the complexes formed (Singh et al., 2001).
Chemical Reactions and Properties
Morpholine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For instance, N-substituted O-(3-amino-2-hydroxypropyl)oximes of certain morpholine derivatives have shown a range of activities, including local anesthetic and platelet antiaggregating activities, highlighting the functional versatility of these compounds (Schenone et al., 1992).
Physical Properties Analysis
The physical properties of N-(2-Hydroxypropyl)morpholine and similar compounds depend on their molecular structure and substituents. These properties are essential for understanding the compound's behavior in different environments and for applications in various fields. For example, the synthesis and structural determination of related morpholine derivatives provide valuable information about their conformation, hydrogen-bonding patterns, and supramolecular interactions, which are crucial for predicting physical properties (Buu et al., 2019).
Scientific Research Applications
Medicinal Chemistry and Drug Discovery :
- Morpholine synthesis offers a versatile scaffold for drug discovery projects, known for its diverse biological activities and improved pharmacokinetic profile (Tzara, Xanthopoulos, & Kourounakis, 2020).
- The morpholine ring serves as an essential building block in drug design, contributing to increased potency and desirable drug-like properties for various therapeutically related molecular targets (Kourounakis, Xanthopoulos, & Tzara, 2020).
Catalysis and Material Science :
- Certain N-2-(4-methoxyphenyltelluro)ethyl-morpholine derivatives show potential in complexation with palladium and mercury, indicating applications in catalysis and photocatalysis (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Biochemical Studies :
- Morpholine oxidation by Cytochrome P450 involves complex mechanisms, with the nitrogen in morpholine heterocycles facilitating hydrogen abstraction and cleavage of C-N bonds (Shaikh et al., 2009).
Pharmacology :
- 2-(p-nitrophenyl)-substituted morpholines have been studied for their alpha-adrenergic-stimulating activity and their potential in potentiating norepinephrine responses (Balsamo et al., 1979).
Thermal and Mechanical Material Properties :
- New polyurethane foams based on morpholine-2,3-dione derivatives exhibit high thermal stability and mechanical strength, suitable for use as heat-insulating materials up to 150°C (Zarzyka et al., 2018).
Synthesis and Structural Studies :
- Studies on the synthesis of optically pure 3-hydroxymethylmorpholine building blocks and their sulfamidates have contributed to improving properties of pharmaceutical ingredients (Stojiljkovic et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-morpholin-4-ylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXQOLYGKLGQKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883797 | |
Record name | 4-Morpholineethanol, .alpha.-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxypropyl)morpholine | |
CAS RN |
2109-66-2 | |
Record name | N-(2-Hydroxypropyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2109-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholineethanol, alpha-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002109662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2109-66-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Morpholineethanol, .alpha.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Morpholineethanol, .alpha.-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-hydroxypropyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.635 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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